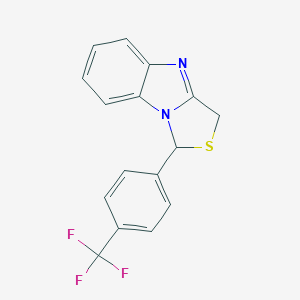
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmaceutical applications. This compound is part of the benzimidazole family, which is known for its wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Vorbereitungsmethoden
The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- can be achieved through various methods. One efficient approach involves a visible-light-mediated one-pot synthesis in aqueous ethanol. This method utilizes 1,2-phenylenediamines, aromatic aldehydes, and 2-mercaptoacetic acid under visible light irradiation to form the desired compound. The reaction is performed at room temperature using a simple household compact fluorescent lamp, which generates C–S and C–N bonds through radical intermediates . This method is advantageous due to its lower cost, operational simplicity, and high yield under mild reaction conditions.
Analyse Chemischer Reaktionen
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include modified thiazolo[3,4-a]benzimidazole derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
This compound has numerous scientific research applications across various fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: It exhibits significant antiviral and antimicrobial activities, making it a potential candidate for the development of new drugs.
Medicine: Its anticancer properties are being explored for the treatment of various cancers. Additionally, it has shown promise as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- involves its interaction with various molecular targets and pathways. It acts by inhibiting specific enzymes or receptors, leading to the disruption of critical biological processes. For example, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. Similarly, its anticancer effects are due to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- can be compared with other similar compounds, such as benzimidazole derivatives and other thiazole-containing compounds. While these compounds share some common properties, 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-(trifluoromethyl)phenyl)- is unique due to its specific trifluoromethylphenyl group, which enhances its biological activity and stability. Similar compounds include:
- Benzimidazole
- Thiazole
- 1H,3H-Thiazolo[3,4-a]benzimidazole derivatives with different substituents .
Eigenschaften
CAS-Nummer |
136995-02-3 |
|---|---|
Molekularformel |
C16H11F3N2S |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
1-[4-(trifluoromethyl)phenyl]-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C16H11F3N2S/c17-16(18,19)11-7-5-10(6-8-11)15-21-13-4-2-1-3-12(13)20-14(21)9-22-15/h1-8,15H,9H2 |
InChI-Schlüssel |
MYYGTKQABBLHEM-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=C(C=C4)C(F)(F)F |
Kanonische SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=C(C=C4)C(F)(F)F |
Synonyme |
1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















